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Epiisopiloturine-d5

Cat. No.: B1162058
M. Wt: 291.36
Attention: For research use only. Not for human or veterinary use.
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Description

Epiisopiloturine-d5 is a deuterium-labelled stable isotope of the imidazole alkaloid found in jaborandi leaves ( Pilocarpus microphyllus ). It is supplied as a fully characterized chemical reference standard compliant with regulatory guidelines, providing essential traceability for pharmacopeial standards (USP/EP) . This compound is critical for analytical method development, validation, and Quality Control (QC) during the synthesis and formulation stages of drug development . The molecular formula for this compound is C16H13D5N2O3, and it has a molecular weight of 291.36 g/mol . The unlabelled Epiisopiloturine (CAS 69460-80-6) has demonstrated significant pharmacological activity in research, serving as a key lead compound for developing new anthelmintics to address growing drug resistance in nematode infections . Furthermore, recent research has explored its incorporation into nanoparticles, showing that nanostructured Epiisopiloturine enhances antileishmanial activity against Leishmania amazonensis ,

Properties

Molecular Formula

C₁₆H₁₃D₅N₂O₃

Molecular Weight

291.36

Synonyms

(3S,4R)-Dihydro-3-[(S)-hydroxyphenylmethyl]-4-[(1-methyl-1H-imidazol-4-yl)methyl]-2(3H)-furanone-d5;  _x000B_[3S-[3α(R*),4β]]-Dihydro-3-(hydroxyphenylmethyl)-4-[(1-methyl-1H-imidazol-4-yl)methyl]-2(3H)-furanone-d5

Origin of Product

United States

Synthetic and Biosynthetic Pathways of Epiisopiloturine and Its Deuterated Analogs

Elucidation of Natural Biosynthetic Pathways of Epiisopiloturine (B126702)

The natural biosynthesis of epiisopiloturine is intrinsically linked to that of pilocarpine (B147212), as they share a common origin and structural features. While the complete pathway is not yet fully elucidated, research has identified key precursors and transformations. researchgate.netnih.gov

Precursor Identification and Enzymatic Transformations

The biosynthesis of the imidazole (B134444) alkaloid family, to which epiisopiloturine belongs, begins with fundamental building blocks from primary metabolism. rushim.ru The imidazole ring, a core component of epiisopiloturine's structure, is derived from the amino acid L-histidine. researchgate.netrushim.rueaspublisher.com The pathway is thought to involve a series of enzymatic reactions that assemble the final alkaloid structure.

Research based on the analysis of alkaloid profiles in P. microphyllus suggests a potential biosynthetic route where related alkaloids such as pilosine, trachyllophiline, and anhydropilosine may act as intermediates. researchgate.net Specific enzymes, including histidine ammonia-lyase (HAL) and threonine ammonia-lyase (TAL), have been proposed to catalyze key steps in this pathway. researchgate.net Enzymes are critical biocatalysts that facilitate complex chemical transformations in nature, often through multistep cascade reactions from simple precursors. nih.govnih.gov One hypothesis suggests that pilocarpidine (B94858) is first synthesized in the plant's roots and subsequently transported to the leaves, where it undergoes N-methylation to yield pilocarpine. escholarship.org

Precursor/Intermediate Enzyme Class (Proposed) Role in Biosynthesis
L-HistidineAmmonia-Lyase (e.g., HAL)Provides the foundational imidazole ring structure. researchgate.netrushim.ru
ThreonineAmmonia-Lyase (e.g., TAL)Contributes to the formation of the butyrolactone portion. researchgate.net
MethionineMethyltransferaseDonates the N-methyl group, confirmed via isotopic labeling. escholarship.org
Pilosine, AnhydropilosineVarious (undetermined)Serve as potential intermediates in the pathway to pilocarpine. researchgate.net

Influence of Isotopic Labeling on Biosynthetic Investigations

Isotopic labeling is a uniquely powerful tool for elucidating metabolic and biosynthetic pathways. escholarship.org This technique involves introducing a compound containing a stable or radioactive isotope (a "labeled precursor") into a biological system, such as a plant, and tracing its journey into the final product. escholarship.org The success of this method relies on the correct selection of the precursor and a sensitive analysis of the final metabolite to determine the position and extent of isotope incorporation. escholarship.org

In the study of pilocarpine biosynthesis, feeding experiments with labeled precursors have been instrumental. For instance, these studies confirmed that the N-methyl group of the pilocarpine molecule is derived from the amino acid methionine. escholarship.org Although significant progress has been made, further research using labeled precursors, potentially combined with transcriptome data analysis, is considered essential to unravel the entire biosynthetic pathway and its genetic regulation for pilocarpine and related alkaloids like epiisopiloturine. researchgate.netnih.gov Similar methodologies using deuterium-labeled precursors have been successfully applied to map the biotransformation pathways of other alkaloid families, such as the Amaryllidaceae alkaloids. semanticscholar.org

Chemical Synthesis Methodologies for Deuterated Epiisopiloturine (Epiisopiloturine-d5)

The synthesis of deuterated compounds like this compound is critical for their use as internal standards in analytical studies, such as quantitative mass spectrometry. axios-research.com The development of methods for their synthesis requires precise control over the incorporation of deuterium (B1214612) atoms.

Strategies for Site-Specific Deuterium Incorporation

Site-specific deuterium incorporation is a fundamental challenge in synthetic chemistry, requiring methods that can introduce deuterium atoms at precise locations within a complex molecule. d-nb.infochemrxiv.org These strategies are vital for creating well-defined deuterated standards and for studying kinetic isotope effects in drug metabolism.

General approaches for deuteration often rely on readily available and simple deuterated reagents. rsc.org These include heavy water (D₂O), deuterated acids, and deuterated reducing agents like sodium borodeuteride (NaBD₄) or deuterated triethylsilane. d-nb.inforsc.org For the synthesis of deuterated amines, a versatile and metal-free method involves the reaction of ynamides with a mixture of triflic acid and triethylsilane, where deuterated versions of the reagents can be used to achieve selective deuteration at the α and/or β positions relative to the nitrogen atom. rsc.orgrsc.orgrsc.org

Deuteration Strategy Deuterium Source Target Functional Group/Position Description
Catalytic H/D ExchangeD₂O, D₂ gasC-H bonds, particularly on aromatic or heterocyclic rings.Uses a metal catalyst (e.g., Iridium, Iron) to facilitate the exchange of hydrogen for deuterium. nih.gov
Reduction with Deuterated HydridesNaBD₄, LiAlD₄, Et₃SiDCarbonyls, IminesA standard synthetic transformation where a deuteride (B1239839) anion (D⁻) is delivered to an electrophilic center. d-nb.info
Acid-Catalyzed Exchange/ReductionTriflic Acid-d₁, Et₃SiDYnamides, IminiumsA domino reaction sequence that can form α- and/or β-deuterated amines with high levels of incorporation. rsc.orgrsc.org
Precursor-Directed BiosynthesisDeuterated PrecursorsVariousUtilizes engineered enzymes to incorporate deuterated building blocks into a final natural product structure. biorxiv.org

Advanced Synthetic Approaches to Deuterated Alkaloids

The increasing use of deuterated compounds in pharmaceutical development has driven the need for more advanced, scalable, and efficient synthetic methods. rsc.orgnih.gov Modern synthetic chemistry offers several sophisticated strategies for preparing deuterated alkaloids.

One innovative approach uses a nanostructured iron catalyst derived from cellulose (B213188) to perform selective deuteration on a variety of heterocyclic compounds, a method that is scalable to the kilogram level. nih.gov For constructing chiral centers containing deuterium, catalytic asymmetric synthesis provides a powerful tool. A strategy combining H/D exchange with 1,3-dipolar cycloaddition has been developed for the synthesis of enantioenriched α-deuterated pyrrolidines, which are key structural motifs in many alkaloids. rsc.org This method uses D₂O as an inexpensive deuterium source and relies on the kinetic preference for cleaving a C-H bond over a C-D bond to control the reaction. rsc.org Furthermore, precursor-directed biosynthesis, which combines synthetic chemistry with biotechnology, has emerged as a novel strategy. In this approach, engineered enzymes are fed modified or labeled precursors to generate new-to-nature compounds, including deuterated alkaloids. biorxiv.org

Derivatization and Chemical Modification Research of Epiisopiloturine

Chemical modification of natural products like epiisopiloturine is a common strategy to enhance their properties or explore new biological activities. ugr.es Research on epiisopiloturine has focused on creating derivatives to improve its therapeutic potential.

One area of investigation is organometallic derivatization. nih.gov This approach, known as metal-drug synergism, involves coordinating a transition metal with the epiisopiloturine molecule to potentially increase its efficacy or introduce new mechanisms of action. nih.gov Another significant modification involves hydrophobization through acetylation. ugr.es Researchers have successfully encapsulated epiisopiloturine in nanoparticles made from acetylated cashew gum. researchgate.net This modification, using anhydrides in the reaction, aims to improve the alkaloid's solubility and create a sustained-release drug delivery system. ugr.esresearchgate.net The resulting nanoparticles were spherical, stable, and showed efficient drug incorporation, releasing the alkaloid gradually via a Fickian diffusion mechanism. researchgate.net The use of lipid-based nanoparticles is also a promising strategy for encapsulating alkaloids to improve their delivery and stability. encyclopedia.pub

Advanced Analytical Characterization and Methodological Applications of Epiisopiloturine D5

Spectroscopic Elucidation of Deuteration Site and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the isotopic enrichment and confirming the location of deuterium (B1214612) atoms in Epiisopiloturine-d5. While specific NMR data for this compound is not publicly available, the expected changes in the ¹H and ¹³C NMR spectra, when compared to the non-deuterated Epiisopiloturine (B126702), can be predicted based on established principles.

In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons that have been replaced by deuterium would be absent. The deuteration is typically targeted at positions less likely to undergo exchange, often on an aromatic ring or a methyl group, to ensure stability. For instance, if the phenyl group were deuterated, the corresponding aromatic proton signals would disappear from the spectrum. The integration of the remaining proton signals relative to a known internal reference would confirm the degree of deuteration.

The ¹³C NMR spectrum would also exhibit characteristic changes. Carbon atoms directly bonded to deuterium (C-D) would show a triplet multiplicity in the proton-decoupled ¹³C spectrum due to the spin-1 of the deuterium nucleus. Furthermore, the resonance of these carbons would shift slightly upfield, an effect known as the isotope shift. The absence of signals in the ¹H NMR spectrum coupled with the appearance of corresponding triplets in the ¹³C NMR spectrum provides definitive evidence of the deuteration sites.

A comprehensive study on the non-deuterated Epiisopiloturine provided detailed ¹H and ¹³C NMR assignments, which serve as a reference for analyzing the deuterated analog. scbt.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Core Structure of Epiisopiloturine (in CDCl₃/MeOD)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Expected Change in this compound
Phenyl-H7.2-7.4127-140Absence of signals if deuterated
CH-OH5.075No significant change
Lactone-CH₂4.0-4.370No significant change
Imidazole-H6.8, 7.6118, 135No significant change
N-CH₃3.635Absence of signal if deuterated

Data is illustrative and based on published data for the non-deuterated compound. scbt.com

High-Resolution Mass Spectrometry (HRMS) for Deuterated Compound Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the successful synthesis and purity of this compound. labmanager.com It provides a highly accurate mass measurement of the molecule, allowing for the unambiguous determination of its elemental composition.

For this compound, the expected monoisotopic mass would be approximately 5.03 Da higher than that of the unlabeled Epiisopiloturine (C₁₆H₁₈N₂O₃, MW: 286.33). nih.gov The high resolving power of HRMS can easily distinguish the deuterated compound from its non-deuterated counterpart and other potential impurities. chimia.ch The mass spectrum of this compound would show a molecular ion peak [M+H]⁺ at m/z corresponding to the increased mass due to the five deuterium atoms. The isotopic pattern of this peak would also be characteristic of a deuterated compound.

A study on Epiisopiloturine reported a pseudomolecular ion [M+H]⁺ at m/z 287.1 for the non-deuterated form. scbt.com Therefore, for this compound (C₁₆H₁₃D₅N₂O₃), the expected [M+H]⁺ peak would be around m/z 292.1. Fragmentation patterns in MS/MS analysis can further confirm the location of the deuterium labels. For example, if the phenyl ring is deuterated, fragments containing this ring will show a corresponding mass shift.

Table 2: High-Resolution Mass Spectrometry Data for Epiisopiloturine and its Deuterated Analog

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
EpiisopiloturineC₁₆H₁₈N₂O₃286.1317287.1
This compoundC₁₆H₁₃D₅N₂O₃291.1631~292.1 (expected)

Observed data for Epiisopiloturine from existing research. scbt.com Expected data for this compound is based on its molecular formula. nih.govpharmaffiliates.com

Quantitative Analysis of Epiisopiloturine and its Deuterated Analog in Complex Matrices

The primary application of this compound is as an internal standard in the quantitative analysis of Epiisopiloturine in biological samples such as plasma or urine. This is typically achieved using isotope dilution mass spectrometry.

Chromatographic Separation Techniques for Deuterated Analogs

The separation of deuterated compounds such as this compound from their non-labeled counterparts and other related substances is a critical step in analytical chemistry. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose, offering high resolution and sensitivity. ijpsjournal.com The selection of the stationary phase and mobile phase is paramount to achieving effective separation. For compounds similar to Epiisopiloturine, such as its parent alkaloid pilocarpine (B147212) and its diastereomer isopilocarpine, reverse-phase HPLC is commonly employed. nih.gov

Methods developed for pilocarpine often utilize phenyl-bonded or octadecylsilane (B103800) (C18) silica (B1680970) columns. nih.govnih.govnih.gov These stationary phases provide the necessary hydrophobicity to retain the molecules, while the mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, facilitates elution. researchgate.netmdpi.com The separation mechanism relies on the subtle differences in physicochemical properties between the analyte and its deuterated analog. Although chemically identical, deuterated standards can sometimes exhibit slightly different retention times. simbecorion.com Specifically, deuterated analytes are often slightly more hydrophilic and may elute 1-2 seconds earlier than the non-deuterated analyte. uci.edu

The goal in many bioanalytical methods is not to separate the deuterated internal standard from the analyte chromatographically, but rather for them to co-elute. aptochem.com This co-elution ensures that both compounds experience the same conditions during extraction, injection, and ionization, which is crucial for accurate quantification using mass spectrometry. kcasbio.com The separation power of chromatography is instead focused on isolating the analyte and its internal standard from other matrix components that could cause interference.

ParameterTypical ConditionReference
Chromatography System High-Performance Liquid Chromatography (HPLC) ijpsjournal.comnih.gov
Stationary Phase (Column) Reverse-Phase Phenyl Bonded or C18 nih.govresearchgate.net
Mobile Phase Acetonitrile : Aqueous Buffer (e.g., borate (B1201080) buffer) nih.govresearchgate.net
Detection UV Spectrophotometry or Tandem Mass Spectrometry (MS/MS) nih.govresearchgate.net
Expected Elution Profile Deuterated analog may elute slightly before the non-deuterated analyte uci.edu
Table 1: Representative HPLC conditions for the analysis of pilocarpine analogs, applicable to this compound.

Application of Deuteration in Bioanalytical Method Development and Quality Control

The use of deuterated compounds, such as this compound, is a cornerstone of modern bioanalytical method development, particularly for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). simbecorion.com The development of robust and reproducible bioanalytical methods is fundamental to understanding the behavior of drugs and their metabolites in biological systems. simbecorion.com

Role as an Internal Standard this compound serves as an ideal stable isotope-labeled internal standard (SIL-IS). An internal standard is a compound added in a known quantity to calibration standards, quality control samples, and study samples before processing. europa.eu Its purpose is to correct for variability during the analytical procedure, including sample extraction, cleanup, and instrument response. aptochem.com Because a SIL-IS is chemically almost identical to the analyte, it mimics the analyte's behavior closely during sample preparation and analysis. simbecorion.com This co-eluting characteristic is essential for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix (e.g., plasma, urine). kcasbio.com The use of a SIL-IS like this compound normalizes the response, leading to more accurate and reliable data. kcasbio.com Regulatory bodies such as the European Medicines Agency (EMA) have noted that the vast majority of submitted bioanalytical methods incorporate SIL-IS. kcasbio.com

Method Validation and Quality Control Bioanalytical methods must be rigorously validated to ensure they are reliable for their intended purpose. au.dk Quality Control (QC) samples are indispensable for this validation process and for the subsequent routine analysis of study samples. pharmoutsource.com QC samples are prepared by spiking a blank biological matrix with known concentrations of the analyte. europa.eu These samples are then analyzed alongside unknown samples to monitor the performance of the assay.

The use of a deuterated internal standard like this compound is integral to meeting the stringent acceptance criteria for method validation. Key validation parameters include accuracy, precision, selectivity, and stability. europa.eu Accuracy is assessed by comparing the measured concentration of the QC samples to their known nominal value, while precision measures the degree of scatter or agreement between repeated measurements. europa.euau.dk According to FDA guidelines, for a method to be considered valid, the mean value of QC samples should be within ±15% of the nominal value (±20% at the lower limit of quantification), and the precision, measured by the coefficient of variation, should not exceed 15%. au.dk By ensuring that any analytical variability affects both the analyte and the internal standard equally, this compound helps achieve this high level of accuracy and precision, making the bioanalytical method robust and dependable. aptochem.comnih.gov

Validation ParameterAcceptance CriteriaRole of this compound (as SIL-IS)Reference
Accuracy Mean concentration ±15% of nominal value (±20% at LLOQ)Corrects for procedural and matrix-induced variations, ensuring measured values are close to true values. europa.euau.dk
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)Minimizes the impact of random errors in sample handling and instrument response, leading to reproducible results. au.dk
Selectivity No significant interference at the retention time of the analyte and IS.The unique mass-to-charge ratio of the deuterated standard allows for highly selective detection by MS/MS, distinguishing it from matrix components. europa.eu
Matrix Effect Analyte/IS response ratio should be consistent regardless of the matrix source.Co-elution ensures that any ion suppression or enhancement from the biological matrix affects both the analyte and the IS, normalizing the final calculated concentration. kcasbio.com
Table 2: Role of a Deuterated Internal Standard in Meeting Bioanalytical Method Validation Criteria. (LLOQ: Lower Limit of Quantification)

Mechanistic Pharmacological Investigations of Epiisopiloturine and Deuterated Analogs in Preclinical Models

In Vitro Studies on Molecular Targets and Signaling Pathways

Receptor Binding Affinity and Selectivity Profiling

In vitro studies have begun to elucidate the receptor interactions of epiisopiloturine (B126702). While specific, extensive receptor binding affinity and selectivity profiling data for a wide range of receptors are not yet broadly published, initial investigations suggest a nuanced interaction with various cellular targets. The presence of an imidazole (B134444) ring in epiisopiloturine's structure is significant, as this moiety is found in compounds known to interact with various receptors and channels. preprints.org For instance, some imidazole-containing compounds are known to block plasma membrane Ca2+ channels. preprints.org

Computational studies, such as molecular docking, have been employed to predict the binding affinities of epiisopiloturine and its analogs to various protein targets. plos.orgdntb.gov.ua For example, molecular docking studies have explored the interaction of epiisopiloturine with enzymes from Schistosoma mansoni, suggesting potential binding sites and affinities. plos.org One study indicated that epiisopiloturine showed a binding energy of -6.48 kcal/mol with the arginase enzyme of S. mansoni. plos.org Further research is needed to experimentally validate these computational predictions and to create a comprehensive receptor binding profile for epiisopiloturine and its deuterated analogs.

Enzyme Inhibition Kinetics and Mechanism of Action

The enzymatic interactions of epiisopiloturine have been a key area of investigation. Studies have explored its potential as an enzyme inhibitor, a common mechanism for therapeutic agents. khanacademy.orgnumberanalytics.comsci-hub.se

Molecular docking studies have provided insights into the potential enzyme targets of epiisopiloturine. For instance, investigations into its effect on S. mansoni enzymes revealed that epiisopiloturine did not bind to thioredoxin glutathione (B108866) reductase (TGR), an essential enzyme for the parasite's survival. nih.gov However, it did show an affinity for other enzymes like arginase. plos.org Another computational study suggested that epiisopiloturine could inhibit the SARS-CoV-2 Mpro enzyme. scispace.com

The anti-inflammatory properties of epiisopiloturine are also linked to enzyme inhibition. It has been shown to reduce the activity of myeloperoxidase (MPO), an enzyme involved in the inflammatory response. researchgate.netnih.gov

The table below summarizes the findings from molecular docking studies on the interaction of epiisopiloturine with various enzymes.

Enzyme TargetOrganismBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
Arginase (ARG)Schistosoma mansoni-6.4817.71
Purine nucleoside phosphorylase (PNP)Schistosoma mansoni-7.145.67
Thioredoxin glutathione reductase (TGR)Schistosoma mansoniNo binding observed-
Methylthioadenosine phosphorylase (MTAP)Schistosoma mansoni-6.3224.16
Cathepsin B1 (2CB1)Schistosoma mansoni-6.2129.56
Putative uridine (B1682114) phosphorylase (UP)Schistosoma mansoni-7.214.96

This data is derived from computational molecular docking studies and represents theoretical binding affinities. plos.org

Modulation of Intracellular Signaling Cascades (e.g., TLR4/NF-κB-MAPK pathways)

Epiisopiloturine has demonstrated significant modulatory effects on key intracellular signaling pathways involved in inflammation. nih.govresearchgate.net A primary target is the Toll-like receptor 4 (TLR4) and its downstream signaling components, the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net

In microglial cells stimulated with lipopolysaccharide (LPS), a potent activator of TLR4, epiisopiloturine has been shown to attenuate the inflammatory response. nih.govresearchgate.net It achieves this by reducing the expression of TLR4 and inhibiting the phosphorylation of key proteins in the NF-κB and MAPK signaling cascades. nih.govresearchgate.net Specifically, epiisopiloturine treatment has been observed to inhibit the phosphorylation of the p65 subunit of NF-κB and the extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK) members of the MAPK family. nih.govresearchgate.net This inhibition ultimately leads to a decrease in the production of pro-inflammatory mediators. nih.govresearchgate.netresearchgate.net

The cardioprotective effects of epiisopiloturine may also be linked to its ability to modulate Ca2+/cAMP/adenosine (B11128) signaling pathways in cardiac cells. preprints.org It is proposed that epiisopiloturine can attenuate Ca2+ influx through L-type calcium channels (LTCC) and enhance the activation of A1 adenosine receptors (A1R). preprints.org

Preclinical In Vivo Studies of Biological Activity Mechanisms

Investigation of Antischistosomal Mechanisms in Model Organisms

In vivo studies in murine models of schistosomiasis have confirmed the antischistosomal activity of epiisopiloturine against Schistosoma mansoni. fapesp.brnih.govplos.org The compound is effective against both juvenile and adult forms of the parasite. nih.govfapesp.brplos.org

A key mechanism of its antischistosomal action appears to be the induction of extensive damage to the parasite's tegument, a critical outer layer for its survival and interaction with the host. benthamdirect.complos.orgresearchgate.net Scanning electron microscopy has revealed significant morphological alterations in the tegument of adult worms recovered from mice treated with epiisopiloturine. plos.org These changes likely disrupt the parasite's ability to absorb nutrients and evade the host's immune system, ultimately leading to its death. researchgate.net

Furthermore, epiisopiloturine has been shown to reduce the total worm burden and decrease egg production by the parasites. benthamdirect.comnih.govplos.org It also affects the development of the eggs, leading to a higher percentage of dead eggs. nih.gov The reduction in egg burden is significant as the eggs are the primary cause of the pathology associated with schistosomiasis.

The table below summarizes the in vivo antischistosomal activity of epiisopiloturine in a mouse model.

Treatment GroupWorm Burden Reduction (%)
EPI 40 mg/kg (adult worms)70.0
EPI 100 mg/kg (adult worms)39.0
EPI 300 mg/kg (adult worms)46.7
EPI 40 mg/kg (juvenile worms)50.2

Data represents the percentage reduction in worm burden compared to an untreated control group in mice infected with S. mansoni. nih.gov

Elucidation of Anti-inflammatory and Antinociceptive Actions

The anti-inflammatory and antinociceptive (pain-relieving) properties of epiisopiloturine have been demonstrated in various preclinical models. ijaers.comresearchgate.netnih.govresearchgate.net

In vivo studies have shown that epiisopiloturine can significantly reduce paw edema induced by various inflammatory agents like carrageenan, dextran (B179266) sulfate, serotonin, and bradykinin. nih.gov This effect is associated with a reduction in the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration into inflamed tissues. researchgate.net Epiisopiloturine also decreases the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in the peritoneal cavity during carrageenan-induced peritonitis. nih.gov In a model of naproxen-induced gastric damage, epiisopiloturine provided protection by reducing pro-inflammatory cytokines and oxidative stress. nih.gov

The antinociceptive effects of epiisopiloturine have been evaluated using the acetic acid-induced writhing test and the formalin test in mice. nih.gov It was found to reduce the number of writhes induced by acetic acid and inhibit both the early (neurogenic) and late (inflammatory) phases of the formalin test. nih.gov The reversal of its antinociceptive effect by naloxone (B1662785) suggests a potential involvement of the opioid system. nih.gov

Neuroinflammation Modulation and Gastrointestinal Protective Mechanisms

Epiisopiloturine (EPI), an imidazole alkaloid derived from Pilocarpus microphyllus, has demonstrated significant pharmacological activity in preclinical models, particularly in the modulation of neuroinflammation and protection of the gastrointestinal tract. researchgate.netipp.pt

Neuroinflammation Modulation

Neuroinflammation is a key factor in the pathophysiology of various central nervous system (CNS) diseases. researchgate.net Microglial cells play a central role in initiating and perpetuating the inflammatory cascade in the brain. researchgate.net Studies have investigated the effects of Epiisopiloturine on the inflammatory response in microglial cells (BV-2 cells) induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. researchgate.net

The underlying mechanism of EPI's anti-neuroinflammatory action involves the Toll-like receptor 4 (TLR4)/NF-κB-MAPK signaling pathway. researchgate.net By interfering with this pathway, Epiisopiloturine can suppress the production of inflammatory mediators. researchgate.netpreprints.org

Gastrointestinal Protective Mechanisms

Epiisopiloturine has also been shown to exert protective effects on the gastrointestinal tract, particularly against damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen. ufc.brmdpi.com In rat models, pretreatment with Epiisopiloturine prevented both macroscopic and microscopic gastric damage induced by naproxen, with the most significant effects observed at a dose of 10 mg/kg. ufc.brmdpi.com

The protective mechanisms are multifaceted. Histological analysis revealed that EPI significantly reduced inflammatory cell infiltration, edema formation, and the loss of epithelial cells in the gastric tissue. ufc.br A key indicator of inflammation, myeloperoxidase (MPO) activity, which reflects leukocyte recruitment, was significantly elevated in the stomach and intestine of naproxen-treated rats. ufc.br Pretreatment with 10 mg/kg of EPI markedly attenuated this increase in MPO activity, suggesting that EPI protects the gastrointestinal tissue by inhibiting the influx of leukocytes and subsequent production of damaging superoxide (B77818) anions. ufc.br

Furthermore, Epiisopiloturine demonstrated the ability to scavenge free radicals and reduce lipid peroxidation, indicating an antioxidant effect that contributes to its gastrointestinal protective properties. nih.gov The alkaloid also helps maintain or restore levels of glutathione (GSH), an important endogenous antioxidant, while decreasing levels of malondialdehyde (MDA), a marker of oxidative stress. nih.gov In a model of Crohn's disease, Epiisopiloturine treatment led to reduced immunostaining for pro-inflammatory markers such as IL-1β, iNOS, and cyclooxygenase-2 (COX-2). nih.gov

Table 1: Effect of Epiisopiloturine (EPI) on LPS-Induced Inflammatory Mediators in BV-2 Microglial Cells

TreatmentNitric Oxide ProductioniNOS Protein ExpressionIL-6 ProductionTNF-α Production
ControlBaselineBaselineBaselineBaseline
LPSIncreasedIncreasedIncreasedIncreased
EPI (25 μg/mL) + LPSReducedReducedReduced by 40%Reduced by 34%
EPI (50 μg/mL) + LPSReducedReduced--
EPI (100 μg/mL) + LPSReducedReduced--

Table 2: Gastroprotective Effects of Epiisopiloturine (EPI) in Naproxen-Induced Damage in Rats

ParameterNaproxen-Treated GroupEPI (10 mg/kg) + Naproxen Group
Macroscopic Gastric LesionsSevereSignificantly Reduced
Microscopic Gastric DamageHemorrhagic damage, edema, epithelial cell loss, inflammatory cell infiltrationSignificantly Decreased
Myeloperoxidase (MPO) ActivitySignificantly IncreasedSignificantly Attenuated
Glutathione (GSH) Levels-Maintained/Restored
Malondialdehyde (MDA) Levels-Decreased

Kinetic Isotope Effects (KIEs) in Enzymatic Biotransformations

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and enzymology used to elucidate the mechanisms of chemical reactions. ontosight.ainumberanalytics.com It describes the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. numberanalytics.com This phenomenon is particularly prominent when hydrogen is substituted with its heavier isotope, deuterium (B1214612). ontosight.ai

The basis of the KIE lies in the differences in vibrational energies between isotopically substituted molecules. ontosight.ai While the potential energy surfaces are identical, the zero-point vibrational energies differ due to the mass difference of the isotopes. ontosight.ai A bond to a heavier isotope has a lower zero-point energy, making it stronger and requiring more energy to break. Consequently, reactions involving the cleavage of a bond to a heavier isotope proceed more slowly. nih.gov

In the context of enzymatic biotransformations, KIEs provide invaluable insights into the catalytic mechanism, the structure of the transition state, and the rate-determining step of the reaction. numberanalytics.comeinsteinmed.edu

Primary and Secondary Isotope Effects on Reaction Rates

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step. ontosight.aislideshare.net

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is cleaved or formed during the rate-limiting step of the reaction. numberanalytics.comnih.gov The magnitude of the PKIE, expressed as the ratio of the rate constants for the light (kL) and heavy (kH) isotopes (kL/kH), is typically significant. For the substitution of hydrogen with deuterium (a primary deuterium KIE), the theoretical maximum kH/kD can be around 10. prolynxinc.com A large KIE (e.g., >2 for a hydrogen isotope effect) is a strong indicator that the cleavage of the C-H bond is involved in the rate-determining step. numberanalytics.com

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. ontosight.ainumberanalytics.com However, the substitution still influences the reaction rate through other means, such as changes in hybridization, steric effects, or inductive effects. numberanalytics.comslideshare.net SKIEs are generally smaller than PKIEs but provide valuable information about more subtle aspects of the reaction mechanism and the transition state structure. numberanalytics.comnumberanalytics.com For instance, a small α-secondary KIE with a kH/kD of ≤1.2 may accompany a primary KIE. prolynxinc.com

Deuterium Labeling as a Probe for Rate-Determining Steps

The deliberate replacement of a hydrogen atom with a deuterium atom at a specific position in a molecule is a widely used technique to probe the rate-determining step of a reaction, particularly in the study of drug metabolism. nih.govprolynxinc.com If the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step in the enzymatic biotransformation of a drug, substituting that hydrogen with deuterium (to form a C-D bond) will slow down the reaction. nih.gov

By measuring and comparing the rates of metabolism of the deuterated and non-deuterated compounds, researchers can gain crucial insights into the enzymatic mechanism. nih.gov This information is instrumental in understanding how enzymes function and can be applied in various fields, including drug design and the development of more stable and effective therapeutic agents. ontosight.ai The use of deuterated analogs like Epiisopiloturine-d5 in research serves as a valuable tool for these mechanistic studies. axios-research.comscbt.com

Metabolic Fate and Preclinical Pharmacokinetics of Epiisopiloturine D5

Identification of Metabolic Pathways and Metabolites in Preclinical Systems

The metabolic profile of the parent compound, epiisopiloturine (B126702), has not been fully elucidated in preclinical studies. However, based on its chemical structure, several metabolic pathways can be anticipated. Epiisopiloturine is an imidazole (B134444) alkaloid extracted from the leaves of Pilocarpus microphyllus. fapesp.brnih.gov Its structure features a lactone ring, a hydroxyl group, a phenyl group, and a methyl-imidazole group, all of which represent potential sites for metabolic transformation.

In preclinical systems, compounds like epiisopiloturine are subject to Phase I and Phase II metabolic reactions.

Phase I Reactions: These are primarily functionalization reactions, catalyzed mainly by the cytochrome P450 (CYP450) family of enzymes.

Oxidation: The molecule has several sites susceptible to oxidation. This includes hydroxylation of the phenyl ring, oxidation of the secondary alcohol to a ketone, and N-demethylation of the imidazole ring.

Hydrolysis: The lactone ring is a potential site for hydrolysis by esterase enzymes, leading to the opening of the ring to form a carboxylic acid.

Phase II Reactions: These are conjugation reactions where the parent compound or its Phase I metabolites are coupled with endogenous molecules to increase water solubility and facilitate excretion.

Glucuronidation: The hydroxyl group is a prime candidate for conjugation with glucuronic acid.

Sulfation: The hydroxyl group could also undergo sulfation.

Identifying these metabolites definitively requires in vivo studies in animal models (like rats or mice) and in vitro systems such as liver microsomes or hepatocytes. While computational (in silico) studies have predicted the pharmacokinetic properties of epiisopiloturine, experimental data on its metabolites are needed for confirmation. plos.org A research initiative noted the need for preclinical studies to investigate structural changes to epiisopiloturine generated by host metabolism. fapesp.br

Please note that the table below is predictive, based on the chemical structure of epiisopiloturine, as specific metabolite identification studies are not publicly available.

Potential Metabolic ReactionSite on EpiisopiloturinePotential Resulting Metabolite
Phase I: Oxidation Phenyl RingHydroxylated epiisopiloturine
Secondary AlcoholKeto-epiisopiloturine
Imidazole Methyl GroupN-desmethyl-epiisopiloturine
Phase I: Hydrolysis Lactone RingCarboxylic acid derivative
Phase II: Conjugation Hydroxyl GroupEpiisopiloturine-glucuronide
Hydroxyl GroupEpiisopiloturine-sulfate

Impact of Deuteration on Metabolic Stability and Elimination Pathways

Deuteration is the strategic replacement of one or more hydrogen atoms in a drug molecule with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. juniperpublishers.com The key principle behind this strategy is the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is significantly stronger (6-10 times more stable) than a carbon-hydrogen (C-H) bond. juniperpublishers.comresearchgate.net This increased bond strength makes the C-D bond more resistant to cleavage, particularly in metabolic reactions catalyzed by CYP450 enzymes. plos.org

For Epiisopiloturine-d5, the "d5" designation indicates that five hydrogen atoms have been replaced by deuterium. The precise locations of this substitution are critical to its effect. If the deuterium atoms are placed at sites of major metabolic oxidation ("metabolic hotspots"), the rate of metabolism at these positions can be substantially reduced. hyphadiscovery.com

Key Impacts of Deuteration:

Increased Metabolic Stability: By slowing the rate of Phase I oxidative metabolism, deuteration can increase the metabolic stability of the compound. juniperpublishers.com This often leads to a longer biological half-life and reduced systemic clearance. juniperpublishers.com

Reduced Formation of Metabolites: A slower metabolic rate can decrease the formation of certain metabolites. This can be advantageous if a particular metabolite is associated with toxicity or if it is inactive. juniperpublishers.com

In the case of this compound, if deuteration occurred on the phenyl ring or the N-methyl group, it could significantly slow down the respective oxidation pathways, thereby enhancing the drug's metabolic stability and prolonging its presence in the body.

Comparative Preclinical Pharmacokinetic Profiling of Labeled and Unlabeled Analogs

The primary goal of creating a deuterated analog like this compound is to improve the pharmacokinetic profile compared to the unlabeled parent compound, epiisopiloturine. Preclinical pharmacokinetic studies in animal models are essential to quantify these differences. plos.org

A comparative study would typically involve administering both Epiisopiloturine and this compound to animal models (e.g., rats) and measuring key pharmacokinetic parameters over time. The expected outcome, based on the principles of deuteration, would be a more favorable profile for the d5-analog. nih.gov

Expected Pharmacokinetic Differences:

Half-life (t½): this compound is expected to have a longer elimination half-life due to its slower metabolism. nih.gov

Clearance (CL): The rate of removal of the drug from the body is expected to be lower for the deuterated version.

Area Under the Curve (AUC): The total drug exposure over time is anticipated to be higher for this compound, reflecting its increased stability and reduced clearance.

Oral Bioavailability: For orally administered drugs, deuteration can reduce first-pass metabolism in the gut wall and liver, potentially leading to improved oral bioavailability. hyphadiscovery.com

The following table presents a hypothetical comparison of pharmacokinetic parameters. Specific values can only be determined through direct preclinical studies.

Pharmacokinetic ParameterEpiisopiloturine (Unlabeled)This compound (Labeled)Expected Impact of Deuteration
Half-life (t½) X hours> X hoursIncrease
Clearance (CL) Y L/hr/kg< Y L/hr/kgDecrease
Volume of Distribution (Vd) Z L/kg≈ Z L/kgGenerally Unchanged
Area Under the Curve (AUC) A ng·hr/mL> A ng·hr/mLIncrease
Maximum Concentration (Cmax) B ng/mL> B ng/mLPotential Increase
Oral Bioavailability (F%) C %> C %Potential Increase

Advanced Methodologies for Metabolite Identification and Quantification (e.g., UPLC-MS)

The definitive identification and quantification of this compound and its metabolites rely on advanced analytical techniques. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), particularly tandem mass spectrometry (MS/MS), is the gold standard for this type of analysis in preclinical research. plos.orgnih.gov

Methodological Approach:

Separation (UPLC): UPLC uses columns with smaller particles than traditional HPLC, allowing for faster analysis times and superior chromatographic resolution. This is crucial for separating the parent drug from its various metabolites in complex biological matrices like plasma or urine. nih.govau.dk

Detection and Identification (MS/MS): Mass spectrometry is highly sensitive and selective. High-resolution mass spectrometers (like QTOF or Orbitrap) can determine the exact mass of the parent drug and its metabolites, allowing for the calculation of their elemental formulas. au.dk The MS/MS function isolates a specific ion (e.g., the molecular ion of a potential metabolite) and fragments it, creating a unique fragmentation pattern or "fingerprint" that helps to elucidate the metabolite's structure. biocrates.com

Quantification: For precise quantification, a triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. This technique is highly specific and sensitive, allowing for the accurate measurement of drug and metabolite concentrations. nih.gov In these assays, a stable isotope-labeled compound, such as this compound itself, serves as the ideal internal standard for the quantification of the unlabeled epiisopiloturine, ensuring high accuracy by correcting for variations during sample preparation and analysis.

The combination of UPLC's separation power with the sensitivity and specificity of MS/MS provides a robust platform for comprehensive preclinical pharmacokinetic and metabolic studies of new chemical entities like this compound. nih.govau.dk

Emerging Research Applications and Future Directions for Deuterated Epiisopiloturine

Role in Chemical Biology and Natural Product Drug Discovery

The use of stable isotope-labeled compounds is a cornerstone of modern chemical biology and drug discovery. symeres.com Deuterated molecules, in particular, offer unique advantages for elucidating metabolic pathways, improving pharmacokinetic profiles, and generating novel therapeutic candidates. informaticsjournals.co.in

In chemical biology, Epiisopiloturine-d5 can function as a tracer to map the metabolic fate of its parent compound, epiisopiloturine (B126702). wiseguyreports.com By introducing the labeled compound into a biological system, researchers can use techniques like mass spectrometry to track its absorption, distribution, metabolism, and excretion (ADME), providing critical insights that are difficult to obtain otherwise. iris-biotech.de This is invaluable for understanding how natural products interact with biological targets and how they are processed by metabolic enzymes.

Table 1: Applications of Deuterated Compounds in Drug Discovery

Application Area Description Relevance of this compound
Metabolic Profiling Tracing the metabolic transformation of a drug candidate within a biological system. medchemexpress.com Used as a tracer to identify metabolites of epiisopiloturine and understand its metabolic pathways.
Pharmacokinetic (PK) Optimization Improving properties such as half-life and bioavailability by slowing metabolic breakdown. Deuteration at metabolically active sites could enhance the PK profile of epiisopiloturine, potentially leading to a more effective therapeutic. informaticsjournals.co.in
Mechanism of Action Studies Investigating how a drug interacts with its biological target. medchemexpress.com Can be used in binding assays and to understand drug-target engagement at a molecular level.

| New Chemical Entity (NCE) Development | Creating novel, patentable drug candidates based on existing molecules. researchgate.net | this compound itself could be explored as an NCE with potentially superior properties compared to the parent compound. |

Advanced Computational Modeling and Structural Insights

Computational chemistry provides powerful tools for understanding molecular structure and properties, and the use of deuterated compounds adds another layer of precision to these investigations. researchgate.net Techniques like Density Functional Theory (DFT) are widely used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. ruc.dkmdpi.comresearchgate.net

The structural characterization of epiisopiloturine has been achieved using methods like single-crystal X-ray diffraction and NMR spectroscopy, supported by DFT calculations. researchgate.net In this context, this compound is particularly valuable for NMR studies. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) induces small but measurable changes in the NMR chemical shifts of nearby nuclei, known as deuterium isotope effects. ruc.dk These effects can be precisely calculated using DFT and compared with experimental data to validate and refine the computed molecular structure and conformation in solution. mdpi.comrsc.org This combined experimental and computational approach allows for a highly detailed understanding of the molecule's three-dimensional structure and intramolecular interactions, such as hydrogen bonding. mdpi.com

Moreover, computational models can predict how deuteration might influence the electronic structure and vibrational properties of the molecule. rsc.org For instance, DFT calculations can determine the quadrupolar coupling constants for deuterium, which are sensitive to the local electronic environment and can provide accurate information on element-deuterium bond lengths. rsc.org Such detailed structural insights are crucial for understanding the structure-activity relationship (SAR) of epiisopiloturine and its analogs.

Development of Novel Deuteration Techniques for Complex Alkaloids

The synthesis of deuterated compounds, especially complex natural products like alkaloids, requires specialized chemical methods. While general techniques for introducing deuterium exist, their application to intricate molecular architectures presents significant challenges.

Traditional methods often involve H-D exchange reactions, which can be facilitated by acid-base catalysis or transition-metal catalysts like palladium on carbon (Pd/C) in the presence of a deuterium source such as D₂O. mdpi.comscielo.org.mx Recent advancements have focused on improving the selectivity and efficiency of these reactions. For example, microwave-assisted synthesis has emerged as a method to accelerate H-D exchange reactions.

For complex alkaloids, more sophisticated and targeted strategies are being developed. One promising area is the use of precursor-directed biosynthesis. biorxiv.org In this approach, a deuterated precursor molecule is fed to a biological system (e.g., a plant or a microbial culture) that naturally produces the alkaloid of interest. The organism's biosynthetic machinery then incorporates the deuterated building block into the final natural product. This technique was recently used to generate new-to-nature halogenated and deuterated spirooxindole alkaloids in planta, demonstrating its potential for creating complex deuterated molecules that are difficult to access through traditional synthesis. biorxiv.orgbiorxiv.org The development of such innovative deuteration techniques is critical for making complex labeled compounds like this compound more accessible for research.

Exploration of Deuterium Isotope Effects in Quantum Biology and Enzyme Mechanisms

Deuterium labeling is a fundamental tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.gov The substitution of hydrogen with the heavier deuterium isotope can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). numberanalytics.comnumberanalytics.com

The magnitude of the KIE provides invaluable information about the reaction's transition state—the highest energy point along the reaction coordinate. numberanalytics.compnas.org If a C-H bond is broken or formed in the rate-limiting step of a reaction, replacing that hydrogen with deuterium will typically slow the reaction down, resulting in a "primary" KIE. numberanalytics.com By measuring these effects, enzymologists can deduce whether a specific bond cleavage is rate-limiting and gain insight into the geometry of the transition state. nih.govresearchgate.net

Beyond classical kinetics, KIEs are also used to probe more exotic quantum mechanical phenomena in biological systems, such as quantum tunneling. triphasictraining.comsurrey.ac.ukquantumzeitgeist.com Quantum tunneling allows particles like protons or electrons to pass through an energy barrier that they would classically be unable to surmount. surrey.ac.ukwikipedia.org This effect is highly sensitive to the mass of the tunneling particle. Since deuterium is twice as massive as protium, its tunneling rate is significantly lower. surrey.ac.uk Therefore, observing an unusually large KIE in an enzyme-catalyzed hydrogen transfer reaction can be strong evidence that quantum tunneling plays a significant role in the catalytic process. numberanalytics.com While specific studies on this compound in this context are not yet available, its use could help elucidate the mechanisms of enzymes that may metabolize it, potentially revealing the involvement of quantum effects in alkaloid biochemistry.

Table 2: Principles of Kinetic Isotope Effect (KIE) in Enzyme Studies

Concept Description Implication of Deuteration
Zero-Point Energy (ZPE) The lowest possible energy that a quantum mechanical system may have. A C-D bond has a lower ZPE than a C-H bond. More energy is required to break a C-D bond, making the reaction slower. numberanalytics.com
Primary KIE A change in reaction rate observed when an isotope is substituted at a position directly involved in bond-breaking or bond-forming in the rate-limiting step. A KIE value (kH/kD) significantly greater than 1 suggests the C-H bond is broken in the rate-limiting step. numberanalytics.com

| Quantum Tunneling | A quantum mechanical effect where a particle can pass through a potential energy barrier. | The probability of tunneling decreases significantly with increased mass. A very large KIE can indicate that hydrogen tunneling is occurring. surrey.ac.ukwikipedia.org |

Integration with Multi-Omics Approaches in Preclinical Research

Multi-omics, the integrated analysis of different biological layers (genomics, proteomics, metabolomics, etc.), is revolutionizing preclinical research by providing a holistic view of biological systems. In this data-rich environment, accurate and precise quantification is paramount. Stable isotope-labeled compounds like this compound are indispensable tools, particularly in the fields of quantitative proteomics and metabolomics. acs.orgsilantes.com

In mass spectrometry (MS)-based proteomics, stable isotope labeling by amino acids in cell culture (SILAC) or chemical labeling methods like isobaric tags are common. nih.govacs.orgroyalsocietypublishing.org Similarly, in metabolomics, the use of isotopically labeled internal standards is the gold standard for accurate quantification. acs.org When analyzing a complex biological sample, such as plasma or tissue extract, the signal for a given analyte can be suppressed or enhanced by other molecules in the matrix (the "matrix effect"). clearsynth.com

This compound serves as an ideal internal standard for the quantification of endogenous epiisopiloturine. clearsynth.com A known amount of the deuterated standard is spiked into the biological sample before analysis. Since this compound is chemically identical to the natural compound, it behaves in the same way during sample extraction, chromatography, and ionization in the mass spectrometer. hilarispublisher.com However, it is easily distinguished by its higher mass. By comparing the signal intensity of the endogenous analyte to that of the known quantity of the internal standard, researchers can correct for any experimental variability and matrix effects, leading to highly accurate and reliable quantification. nih.gov This precision is crucial in preclinical studies that aim to link changes in metabolite levels to drug response or disease progression.

Potential for this compound in Biomarker Quantification and Translational Research

Translational research aims to bridge the gap between laboratory discoveries and clinical applications. A key component of this process is the discovery and validation of biomarkers—measurable indicators of a biological state or condition. Stable isotope dilution (SID) coupled with liquid chromatography-mass spectrometry (LC-MS) is considered the most specific and accurate method for quantifying small-molecule biomarkers. tandfonline.comnih.govresearchgate.net

If endogenous epiisopiloturine is identified as a potential biomarker for a particular disease or as an indicator of exposure to jaborandi-containing products, this compound would be essential for developing a validated quantitative assay. researchgate.net The use of a stable isotope-labeled internal standard like this compound minimizes analytical error and ensures that the measurements are robust and reproducible, which is a requirement for clinical-grade assays. hilarispublisher.comresearchgate.net

The ability to accurately measure the concentration of a biomarker in patient samples (e.g., blood or urine) is critical for its clinical validation and eventual use in diagnostics, for monitoring disease progression, or for assessing the response to therapy. tandfonline.comrsc.org Therefore, the availability of high-purity, well-characterized this compound as a reference standard is a key enabling factor for any translational research involving its non-deuterated counterpart. iris-biotech.de This positions the deuterated compound as a critical tool for potentially translating basic research on the biological activities of epiisopiloturine into tangible clinical benefits.

Q & A

Q. What peer-review criteria are critical for evaluating this compound research manuscripts?

  • Methodological Answer : Reviewers should verify:
  • Isotopic purity validation via MS/NMR.
  • Dose-response curves with error bars for bioactivity data.
  • Compliance with CHEMDNER guidelines for chemical entity reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.